N-(DBCO-PEG4)-N-Biotin-PEG4-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is a versatile biotinylation reagent used for labeling azide-containing biomolecules via copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reactions . This compound consists of a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a biotin moiety, making it highly hydrophilic and suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves the conjugation of dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG) and biotin. The reaction typically starts with the activation of the carboxyl group of biotin using N-hydroxysuccinimide (NHS) to form an NHS ester . This activated ester then reacts with the amine group of PEG to form a stable amide bond . Finally, the DBCO group is introduced through a copper-free click chemistry reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity . The compound is typically purified using chromatographic techniques to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This type of reaction is highly specific and efficient, allowing the compound to react with azide-functionalized biomolecules without the need for a copper catalyst .
Common Reagents and Conditions
The SPAAC reaction involving this compound typically requires azide-functionalized biomolecules as reactants . The reaction is carried out under mild conditions, often at room temperature, and does not require any additional reagents or catalysts . The reaction time can vary from a few hours to overnight, depending on the concentration of the reactants and the desired degree of labeling .
Major Products Formed
The major product formed from the SPAAC reaction of this compound with azide-functionalized biomolecules is a stable triazole linkage . This linkage is highly stable and resistant to hydrolysis, making it suitable for various biological applications .
Scientific Research Applications
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves the formation of a stable triazole linkage through the SPAAC reaction . The DBCO group reacts with azide-functionalized biomolecules, resulting in the formation of a triazole ring . This reaction is highly specific and efficient, allowing for the selective labeling of target molecules without interfering with other functional groups . The PEG spacer enhances the solubility and accessibility of the biotin moiety, improving the detection efficiency of the biotinylated molecule .
Comparison with Similar Compounds
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of DBCO, PEG, and biotin moieties, which provide high specificity, efficiency, and solubility . Similar compounds include:
DBCO-PEG4-NHS Ester: Contains a DBCO group and PEG spacer but lacks the biotin moiety.
DBCO-PEG4-Biotin: Similar to this compound but does not contain the NHS ester group.
DBCO-PEG4-Desthiobiotin: Contains a desthiobiotin moiety instead of biotin, which binds less tightly to streptavidin.
These similar compounds share some functional properties but differ in their specific applications and binding affinities .
Properties
Molecular Formula |
C54H74N6O16S |
---|---|
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C54H74N6O16S/c61-47(15-16-49(63)59-39-43-9-2-1-7-41(43)13-14-42-8-3-4-10-45(42)59)55-20-24-69-28-32-73-36-38-75-34-30-71-26-22-58(48(62)12-6-5-11-46-53-44(40-77-46)56-54(67)57-53)21-25-70-29-33-74-37-35-72-31-27-68-23-19-52(66)76-60-50(64)17-18-51(60)65/h1-4,7-10,44,46,53H,5-6,11-12,15-40H2,(H,55,61)(H2,56,57,67)/t44-,46-,53-/m0/s1 |
InChI Key |
WGXIBGJQQHWGKY-XVESOEPISA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.